![molecular formula C11H16O2 B15077011 Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate CAS No. 29753-02-4](/img/structure/B15077011.png)
Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework. This compound is known for its unique reactivity and stability, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate typically involves the esterification of bicyclo[2.2.1]heptan-2-ol with methacrylic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active bicyclic alcohol, which can then interact with biological targets such as enzymes or receptors . The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the same bicyclic framework but lacks the ester group.
Bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of an ester.
2-Azabicyclo[2.2.1]heptanes: Contains a nitrogen atom in the bicyclic structure.
Uniqueness
Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate is unique due to its ester functionality, which imparts distinct reactivity and potential for derivatization. This makes it a versatile compound for various applications in synthesis and research .
Eigenschaften
CAS-Nummer |
29753-02-4 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]heptanyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h8-10H,1,3-6H2,2H3 |
InChI-Schlüssel |
SKKHNUKNMQLBTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



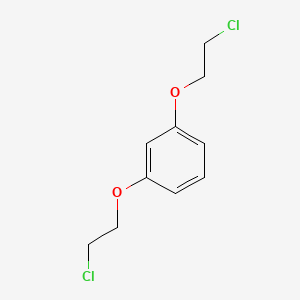
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)

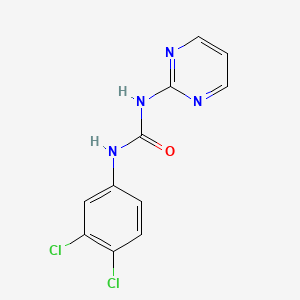

![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
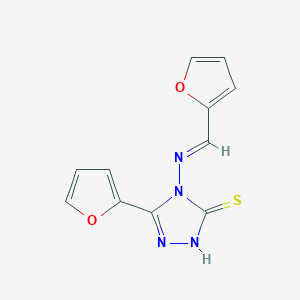
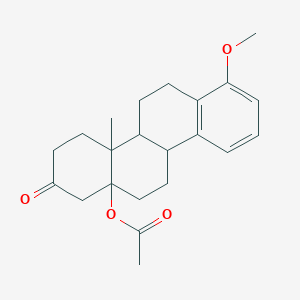
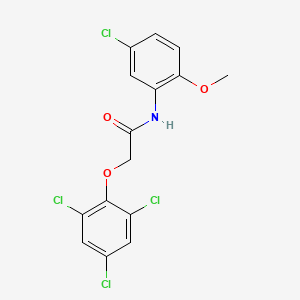
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
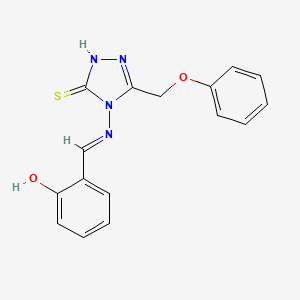
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
